Technical Whitepaper: Physicochemical Profiling of 6-Methoxyindoline-2-carboxylic Acid
Technical Whitepaper: Physicochemical Profiling of 6-Methoxyindoline-2-carboxylic Acid
[1]
Executive Summary
6-Methoxyindoline-2-carboxylic acid (CAS 1367725-61-8) is a specialized bicyclic
This guide provides a rigorous technical analysis of its properties, stability profiles, and handling protocols, distinguishing it from the commonly confused indole analogue to prevent costly experimental errors.[1]
Part 1: Molecular Identity & Structural Analysis[2]
Nomenclature and Identification
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IUPAC Name: 6-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
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CAS Number: 1367725-61-8
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Molecular Formula:
[1] -
Molecular Weight: 193.20 g/mol
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Chirality: Contains one stereocenter at C2.[1] The (S)-enantiomer is the most common pharmacophore, derived from L-phenylalanine or asymmetric hydrogenation.
Structural Distinction (Indoline vs. Indole)
The critical distinction lies in the saturation of the C2-C3 bond.[1] This saturation breaks the aromaticity of the pyrrole ring, converting the planar, non-basic indole nitrogen into a pyramidal, basic secondary amine (aniline-like).
Figure 1: Structural comparison highlighting the oxidative instability of the indoline scaffold.
Part 2: Fundamental Physicochemical Parameters[1]
Due to the scarcity of experimental data for this specific methoxy-derivative, values below are derived from structurally validated "read-across" from the parent indoline-2-carboxylic acid (CAS 79815-20-6) and QSAR principles.
Ionization & Zwitterionic Character
Unlike the indole analogue (which functions primarily as a weak acid), 6-methoxyindoline-2-carboxylic acid is amphoteric.
| Parameter | Value (Predicted/Analog) | Structural Rationale |
| pKa 1 (Carboxyl) | 2.1 ± 0.2 | The electron-withdrawing inductive effect of the protonated ammonium group at C2 significantly increases acidity compared to benzoic acid. |
| pKa 2 (Amine) | 3.5 – 4.5 | The nitrogen is an |
| Isoelectric Point (pI) | ~3.0 | At pH ≈ 3, the molecule exists primarily as a neutral zwitterion ( |
Solubility Profile
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Water: Low solubility at neutral pH (zwitterionic precipitation).[1] High solubility in dilute HCl (cationic form) or dilute NaOH (anionic form).[1]
-
Organic Solvents: Moderate solubility in polar aprotic solvents (DMSO, DMF).[1] Limited solubility in non-polar solvents (DCM, Hexane) unless derivatized (e.g., esterified).[1]
Part 3: Stability & Reactivity Profile
Oxidative Instability (Critical)
The indoline ring is thermodynamically driven to aromatize to the indole.[1] This reaction is catalyzed by:
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Light (UV/Vis): Photo-oxidation.[1]
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Transition Metals: Trace metals in solvents.[1]
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Basic pH: Promotes proton abstraction and aromatization.[1]
Handling Implication: Samples often turn from off-white to brown/pink upon storage, indicating formation of the indole impurity.[1]
Stereochemical Stability
The C2 chiral center is relatively stable to racemization under neutral conditions.[1] However, harsh basic conditions or high temperatures can induce racemization via a transient enolate intermediate, especially if the carboxyl group is esterified.[1]
Part 4: Experimental Protocols
Protocol A: Purity Analysis via HPLC (Separation of Indole Impurity)
Objective: Quantify the 6-methoxyindole-2-carboxylic acid impurity arising from oxidation.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1]
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Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH).[1]
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B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 minutes.
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Detection: UV at 280 nm (Indole has higher extinction coefficient than indoline; calibration required).
-
Expected Elution:
-
Indoline (Target): Elutes earlier (more polar/basic).
-
Indole (Impurity): Elutes later (planar aromatic, more hydrophobic).[1]
-
Protocol B: Determination of Enantiomeric Excess (Chiral HPLC)
Objective: Verify optical purity of the (S)-enantiomer.[1][5]
-
Column: Chiralpak AGP (Alpha-1-acid glycoprotein) or Crownpak CR(+) (specifically for amino acids).[1]
-
Mobile Phase (Crownpak): Perchloric acid pH 1.5 (aq).[1]
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Mechanism: Crown ether forms host-guest complex with the protonated primary/secondary amine.[1]
-
Standard: Compare against racemic standard synthesized via reduction of 6-methoxyindole-2-carboxylic acid.
Figure 2: Analytical workflow ensuring chemical and stereochemical integrity.
Part 5: ADME & Drug Development Implications[2]
Lipophilicity (LogP/LogD)
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Predicted LogP: ~1.2 (Indoline form).
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LogD (pH 7.4): -1.5 to -0.5 (Zwitterionic).[1]
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Implication: As a zwitterion at physiological pH, passive membrane permeability is low.[1] It typically requires esterification (prodrug strategy) or active transport (amino acid transporters) for cellular entry.[1]
Conformational Restriction
Incorporating this scaffold into a peptide backbone restricts the
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Effect: Locks the side chain (methoxy-phenyl) into a specific orientation, potentially increasing binding affinity to receptors by reducing the entropic penalty of binding.[1]
References
-
ChemicalBook. (2023).[1] (S)-(-)-Indoline-2-carboxylic acid Properties and Synthesis.
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BenchChem. (2025).[6] Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid. (Used for read-across of indoline scaffold properties).[1]
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Sigma-Aldrich. (2023). 6-Methoxyindole-2-carboxylic acid Product Sheet (For contrast data).
-
ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation.
-
MolCore. (2023). 6-methoxyindoline-2-carboxylic acid CAS 1367725-61-8 Entry.
Sources
- 1. 6-Methoxyindole-2-carboxylic acid 95 16732-73-3 [sigmaaldrich.com]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. 6-methoxyindole-2-carboxylic acid [stenutz.eu]
- 4. 6-Methoxyindole-2-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
